molecular formula C11H10N6 B12914719 4-Amino-2-hydrazinyl-6-phenylpyrimidine-5-carbonitrile CAS No. 89445-60-3

4-Amino-2-hydrazinyl-6-phenylpyrimidine-5-carbonitrile

Cat. No.: B12914719
CAS No.: 89445-60-3
M. Wt: 226.24 g/mol
InChI Key: HMANFBVYIACYFG-UHFFFAOYSA-N
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Description

4-Amino-2-hydrazinyl-6-phenylpyrimidine-5-carbonitrile is a heterocyclic compound with significant potential in various scientific fields. This compound is characterized by its pyrimidine ring, which is substituted with amino, hydrazinyl, phenyl, and carbonitrile groups. The unique structure of this compound makes it a valuable candidate for research in medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-2-hydrazinyl-6-phenylpyrimidine-5-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with substituted nitriles under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol or methanol. The reaction mixture is heated to facilitate the cyclization process, resulting in the formation of the desired pyrimidine derivative.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization or chromatography. The scalability of the synthesis is crucial for its application in large-scale production.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-2-hydrazinyl-6-phenylpyrimidine-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The amino and hydrazinyl groups can be oxidized to form corresponding oxo derivatives.

    Reduction: The carbonitrile group can be reduced to an amine or other functional groups.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products:

  • Oxidation products include oxo-pyrimidine derivatives.
  • Reduction products include amine derivatives.
  • Substitution products vary depending on the substituent introduced.

Scientific Research Applications

4-Amino-2-hydrazinyl-6-phenylpyrimidine-5-carbonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-amino-2-hydrazinyl-6-phenylpyrimidine-5-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s hydrazinyl group can form hydrogen bonds with amino acid residues in the enzyme, stabilizing the inhibitor-enzyme complex. Additionally, the phenyl group can engage in π-π interactions with aromatic residues, enhancing binding affinity.

Comparison with Similar Compounds

    2-Amino-4,6-diphenylpyrimidine: Similar structure but lacks the hydrazinyl and carbonitrile groups.

    4-Amino-2-methyl-6-phenylpyrimidine: Contains a methyl group instead of a hydrazinyl group.

    4-Amino-2-hydrazinyl-6-methylpyrimidine: Contains a methyl group instead of a phenyl group.

Uniqueness: 4-Amino-2-hydrazinyl-6-phenylpyrimidine-5-carbonitrile is unique due to the presence of both hydrazinyl and carbonitrile groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile modifications and interactions with various biological targets, making it a valuable compound for research and development.

Properties

CAS No.

89445-60-3

Molecular Formula

C11H10N6

Molecular Weight

226.24 g/mol

IUPAC Name

4-amino-2-hydrazinyl-6-phenylpyrimidine-5-carbonitrile

InChI

InChI=1S/C11H10N6/c12-6-8-9(7-4-2-1-3-5-7)15-11(17-14)16-10(8)13/h1-5H,14H2,(H3,13,15,16,17)

InChI Key

HMANFBVYIACYFG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=NC(=N2)NN)N)C#N

Origin of Product

United States

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